methyl 4-oxo-4aH-quinoline-7-carboxylate
Description
Methyl 4-oxo-4aH-quinoline-7-carboxylate is a bicyclic heteroaromatic compound featuring a quinoline core substituted with a methyl ester group at position 7 and a ketone group at position 2. This structure serves as a critical intermediate in medicinal chemistry, particularly for synthesizing quinolone-based antibiotics and antimalarial agents. Its reactivity and biological activity are influenced by the electron-withdrawing ketone group and the ester moiety, which modulate solubility and metabolic stability .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 4-oxo-4aH-quinoline-7-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-8-9(6-7)12-5-4-10(8)13/h2-6,8H,1H3 |
InChI Key |
NQUROSMHQYBCBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC=CC(=O)C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Dimethyl 2-(Bis(methylthio)methylene)malonate Route
This method, adapted from structural analogs (e.g., methyl 4-hydroxy-7-methoxy-2-(methylthio)quinoline-3-carboxylate), involves:
- Reagents : Dimethyl 2-(bis(methylthio)methylene)malonate, aniline derivatives, o-dichlorobenzene.
- Conditions : Heating at 190°C for 56 hours.
- Mechanism : The malonate undergoes cyclization with aniline to form the quinoline ring, with substituents positioned based on starting material regiochemistry.
Table 1: Cyclization Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent | o-Dichlorobenzene | |
| Temperature | 190°C | |
| Reaction Time | 56 hours | |
| Yield Range | 25–53% (varies with substituents) |
Esterification of Carboxylic Acid Precursors
If the parent acid (4-oxo-4aH-quinoline-7-carboxylic acid) is available, esterification with methanol is a straightforward step.
Thionyl Chloride-Mediated Esterification
This method, validated in analogous syntheses (e.g., 7-bromoquinoline-4-carboxylic acid methyl ester), proceeds as:
- Reagents : Thionyl chloride (SOCl₂), methanol.
- Conditions : Reflux for 24 hours with periodic SOCl₂ supplementation.
- Mechanism : Activates the carboxylic acid to form the acyl chloride, followed by methanolysis to the methyl ester.
Table 2: Esterification Efficiency
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst | None (acid chloride formation) | |
| Solvent | Methanol | |
| Temperature | Reflux (~65°C) | |
| Yield | 80.5% (for analogous bromoquinoline) |
Microwave-Assisted Synthesis
Modern methods leverage microwave irradiation to enhance reaction efficiency.
InCl₃-Catalyzed Cyclization
Reported for related quinoline derivatives, this approach involves:
- Reagents : N-Arylbenzaldimines, 2-methoxy acrylates, InCl₃ catalyst.
- Conditions : Acetonitrile, 120°C under microwave irradiation.
- Advantages : Reduced reaction time (minutes vs. hours) and improved yields.
Table 3: Microwave Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst | Indium(III) chloride (InCl₃) | |
| Solvent | Acetonitrile | |
| Temperature | 120°C (microwave) | |
| Reaction Time | 30 minutes |
Challenges and Optimizations
- Regioselectivity : Ensuring the carboxylate group occupies position 7 requires tailored starting materials.
- Side Reactions : Over-oxidation or polyaddition during cyclization necessitate strict temperature control.
- Yield Enhancement : Microwave methods and catalysts (e.g., InCl₃) improve efficiency.
Structural Confirmation
Key spectroscopic data for methyl 4-oxo-4aH-quinoline-7-carboxylate include:
Chemical Reactions Analysis
Types of Reactions: Methyl 4-oxo-4aH-quinoline-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be converted to its corresponding carbamates through a scalable and efficient methodology .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include triflic acid, PPh3, and various catalysts such as Zn(OTf)2 . Reaction conditions often involve ambient temperature and the use of green solvents.
Major Products Formed: The major products formed from these reactions include substituted quinolines and quinoline carboxamides, which have significant therapeutic potential .
Scientific Research Applications
Methyl 4-oxo-4aH-quinoline-7-carboxylate has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of new drugs with antibacterial, antimalarial, and anticancer properties . In synthetic organic chemistry, it is used as a building block for the synthesis of complex molecules . Additionally, it has applications in industrial chemistry, where it is used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of methyl 4-oxo-4aH-quinoline-7-carboxylate involves its interaction with various molecular targets and pathways. For example, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death . It also exhibits anti-inflammatory properties by modulating the activity of cannabinoid receptors .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of methyl 4-oxo-4aH-quinoline-7-carboxylate are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of this compound and Analogues
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
